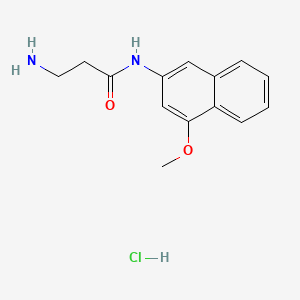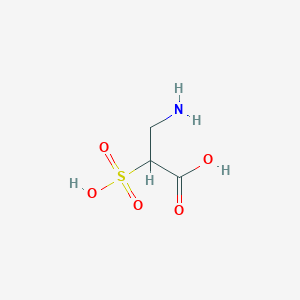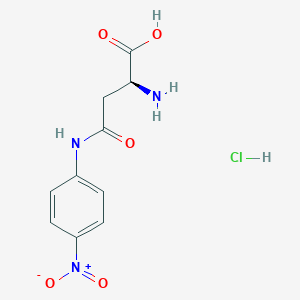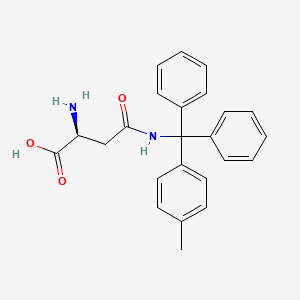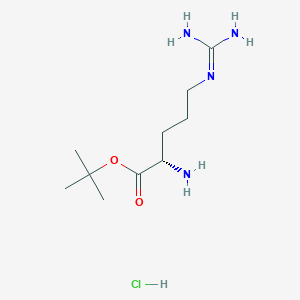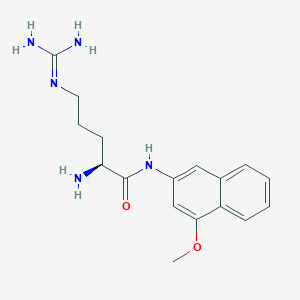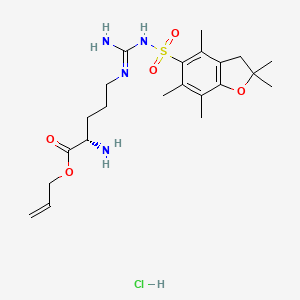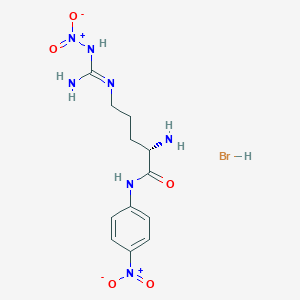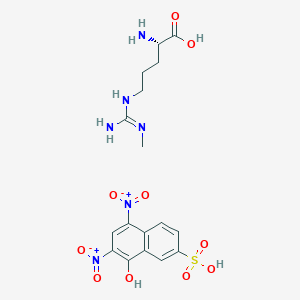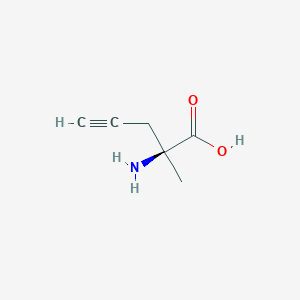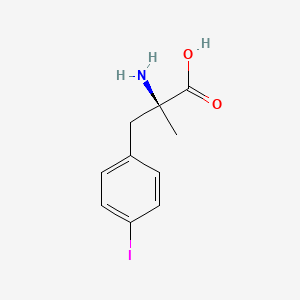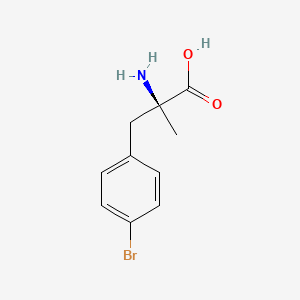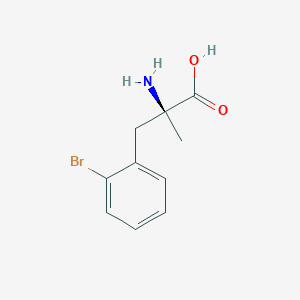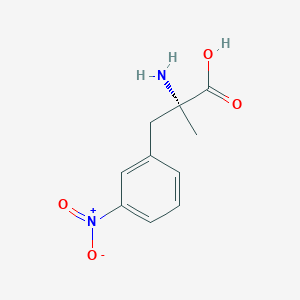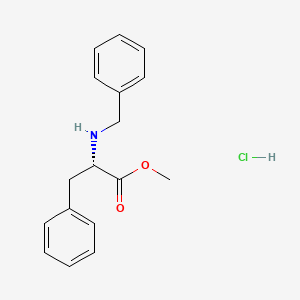
Bzl-phe-ome hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-L-phenylalanine methyl ester hydrochloride, commonly referred to as Bzl-phe-ome hcl, is a chemical compound with the molecular formula C17H19NO2.ClH and a molecular weight of 305.8 g/mol . It is a white crystalline powder that is often used in peptide synthesis and other chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-L-phenylalanine methyl ester hydrochloride can be synthesized through solution-phase peptide synthesis. This method involves the coupling of protected amino acids in solution, followed by deprotection and purification steps . The synthesis typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of Benzyl-L-phenylalanine methyl ester hydrochloride often involves large-scale peptide synthesis techniques. These methods may include both solution-phase and solid-phase peptide synthesis, depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-L-phenylalanine methyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Benzyl-L-phenylalanine methyl ester hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products .
Applications De Recherche Scientifique
Benzyl-L-phenylalanine methyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving protein and peptide interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is employed in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of Benzyl-L-phenylalanine methyl ester hydrochloride involves its role as a precursor in peptide synthesis. The compound participates in the formation of peptide bonds through nucleophilic attack on activated carboxyl groups. This process is facilitated by the presence of protecting groups and specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzyl-L-phenylalanine methyl ester hydrochloride include:
- Benzyl-L-alanine methyl ester hydrochloride
- Benzyl-L-tyrosine methyl ester hydrochloride
- Benzyl-L-tryptophan methyl ester hydrochloride
Uniqueness
Benzyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific structure and functional groups, which make it particularly useful in peptide synthesis. Its benzyl and phenylalanine moieties provide distinct chemical properties that differentiate it from other similar compounds .
Propriétés
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZZMDPUTVSOH-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
